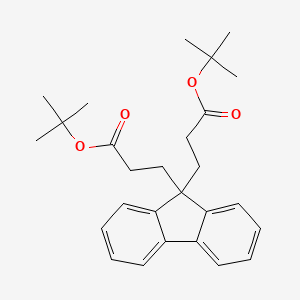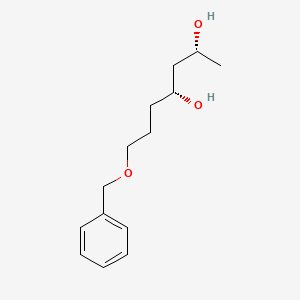![molecular formula C17H15FOS B14183405 6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran CAS No. 927412-89-3](/img/structure/B14183405.png)
6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a benzopyran ring via a sulfanyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran typically involves the reaction of 3-fluorothiophenol with electrophiles or through coupling reactions between 3-fluoroiodobenzene and thiophenol . These reactions are often carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar processes to those used in laboratory synthesis are employed on a larger scale. This would involve the use of automated reactors and stringent quality control measures to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.
Substitution: The fluorophenyl group can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the fluorophenyl ring .
Aplicaciones Científicas De Investigación
6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran involves its interaction with molecular targets in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to specific proteins or enzymes, while the sulfanyl linkage provides a means for further functionalization. This allows the compound to modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-chromene: Similar in structure but with a chromene ring instead of a benzopyran ring.
6-{[(3-Fluorophenyl)methyl]sulfanyl}-2-(oxetan-3-yl)-5-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Contains a pyrazolo[3,4-d]pyrimidin-4-one core with a similar fluorophenyl sulfanyl group.
Uniqueness
The uniqueness of 6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran lies in its specific combination of a fluorophenyl group and a benzopyran ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Propiedades
Número CAS |
927412-89-3 |
|---|---|
Fórmula molecular |
C17H15FOS |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
6-(3-fluorophenyl)sulfanyl-2,2-dimethylchromene |
InChI |
InChI=1S/C17H15FOS/c1-17(2)9-8-12-10-15(6-7-16(12)19-17)20-14-5-3-4-13(18)11-14/h3-11H,1-2H3 |
Clave InChI |
ITOWYMDKRVUGRV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(O1)C=CC(=C2)SC3=CC=CC(=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-](/img/structure/B14183327.png)
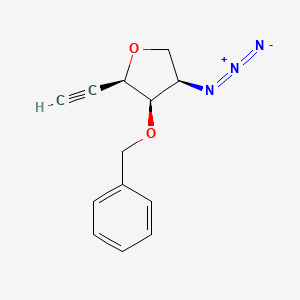
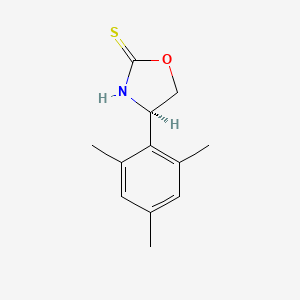
![(1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14183372.png)

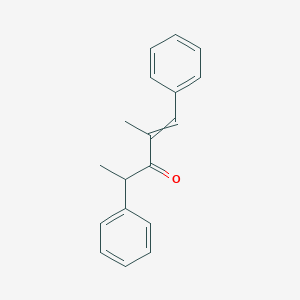
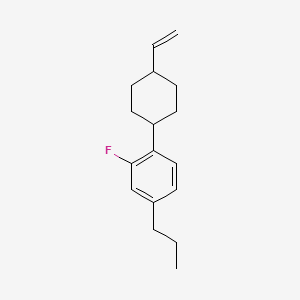
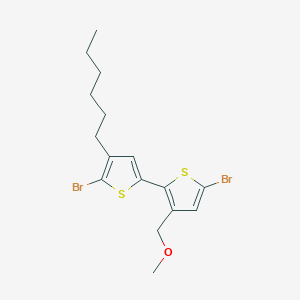
![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)
![3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B14183410.png)
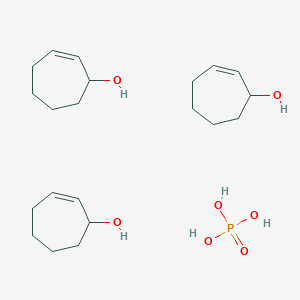
![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)
